molecular formula C17H16ClN3O2 B8562771 2-Chloro-7-(5-methyl-furan-2-yl)-4-morpholin-4-yl-quinazoline

2-Chloro-7-(5-methyl-furan-2-yl)-4-morpholin-4-yl-quinazoline

Cat. No. B8562771
M. Wt: 329.8 g/mol
InChI Key: VXHJMUKANVKCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-(5-methyl-furan-2-yl)-4-morpholin-4-yl-quinazoline is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

4-[2-chloro-7-(5-methylfuran-2-yl)quinazolin-4-yl]morpholine

InChI

InChI=1S/C17H16ClN3O2/c1-11-2-5-15(23-11)12-3-4-13-14(10-12)19-17(18)20-16(13)21-6-8-22-9-7-21/h2-5,10H,6-9H2,1H3

InChI Key

VXHJMUKANVKCGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC3=C(C=C2)C(=NC(=N3)Cl)N4CCOCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL round bottom flask, 7-bromo-2-chloro-4-morpholin-4-yl-quinazoline (2 g, 0.0061 mol), 5-methyl-2-furanboronicacid pinacol ester (1.1 g, 0.0091 mol), sodium carbonate (0.969 g, 0.0092 mol), DMF (80 mL) and water (20 mL) were added and degassed the reaction vessel with nitrogen for 5-10 min. To the same reaction mixture, Pd(PPh3)2Cl2 (0.213 g, 0.0003 mol) was added and again degassed with nitrogen for 5-10 min. The reaction mixture was stirred at 95° C. for 2 h. The reaction mixture was cooled and diluted with ethyl acetate. The organic layer was washed with water, brine and dried over sodium sulfate. The solvent was removed under reduced pressure to afford the crude product. The crude product was purified; using column chromatography (60-120 silica gel, 0-20% ethyl acetate in hexane) to yield the desired product [1.4 g, 70%]. 1H NMR: (400 MHz, CDCl3): δ 8.01 (d, J=1.6 Hz, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.68 (dd, J′=8.8 Hz, J″=1.6 Hz, 1H), 6.78 (d, J=3.2, 1H), 6.14-6.45 (m, 1H), 3.88 (m, 8H), 2.42 (s, 3H); LC-MS (ESI): Calculated mass: 329.1; Observed mass: 330.0 [M+H]+ (RT: 1.71 min).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.969 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.213 g
Type
catalyst
Reaction Step Two
Yield
70%

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